(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
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Overview
Description
(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol It is a derivative of benzo[d][1,4]dioxin, featuring a fluorine atom and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzo[d][1,4]dioxin core.
Fluorination: Introduction of the fluorine atom at the 5-position of the benzo[d][1,4]dioxin ring.
Hydroxymethylation: Addition of a hydroxymethyl group at the 2-position.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Reduction of the fluorine atom to a hydrogen atom.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution of the fluorine atom can produce various substituted derivatives .
Scientific Research Applications
(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-(5-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (S)-(5-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Uniqueness
(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of the compound, making it distinct from its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C9H9FO3 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
[(2S)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol |
InChI |
InChI=1S/C9H9FO3/c10-7-2-1-3-8-9(7)12-5-6(4-11)13-8/h1-3,6,11H,4-5H2/t6-/m0/s1 |
InChI Key |
RBIPJOGPQYNEOY-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C(=CC=C2)F)CO |
Canonical SMILES |
C1C(OC2=C(O1)C(=CC=C2)F)CO |
Origin of Product |
United States |
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